(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Description
Historical Development of Fluoroalkylated Cyclopropyl Compounds
The synthesis of organofluorine compounds dates to 1862, when Alexander Borodin first demonstrated halogen exchange reactions to introduce fluorine into organic frameworks. Early work focused on simple fluorocarbons, but by the mid-20th century, researchers began exploring fluorinated cyclopropanes due to their unique strain and reactivity. The development of Freon® refrigerants in the 1930s highlighted the stability imparted by fluorine atoms, spurring interest in fluorinated small rings. Cyclopropane derivatives gained prominence in the 1960s as bioactive motifs, with fluorination strategies evolving from Swarts-type halogen exchanges to modern catalytic methods.
A landmark achievement was the 2020 synthesis of all 12 cis- and trans-cyclopropanecarboxylic acids and amines bearing CH~2~F, CHF~2~, and CF~3~ groups, which established structure-property relationships for fluorinated cyclopropanes. For example, trans-substituted CF~3~-cyclopropylamines exhibited pK~a~ values 1.5–2.0 units lower than their cis counterparts, underscoring the stereoelectronic influence of fluorine. These studies provided a foundation for designing advanced derivatives like (1-cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride, where the trifluoroethyl group further enhances acidity and metabolic stability.
Significance in Contemporary Organofluorine Chemistry
Fluorinated cyclopropylamines occupy a niche in organofluorine chemistry due to their dual role as bioisosteres and building blocks for materials. The trifluoroethylamine group, in particular, imparts strong electron-withdrawing effects, lowering basicity and increasing resistance to oxidative metabolism. This makes such compounds ideal candidates for drug discovery, where fluorine’s impact on bioavailability and target binding is well-documented.
Recent advances in asymmetric synthesis, such as the Ir-catalyzed reductive amination of cyclopropyl methyl ketone with chiral auxiliaries, have enabled access to enantiopure derivatives. For instance, the patent-pending route to (S)-1-cyclopropylethan-1-amine hydrochloride achieves 76% yield via a Grignard-free process, addressing scalability challenges. These methods highlight the growing industrial relevance of fluorinated cyclopropylamines in developing kinase inhibitors and antiviral agents.
Structural and Electronic Features of Dual-Functionalized Amines
The molecular structure of this compound (C~7~H~12~F~3~N·HCl) combines a cyclopropylethyl group with a trifluoroethylamine moiety. X-ray crystallography of related compounds reveals that the cyclopropane ring adopts a puckered conformation, with bond angles distorted to ~60°. Fluorine atoms on the trifluoroethyl group induce significant dipole moments, as evidenced by calculated electrostatic potential maps.
Table 1: Key Physicochemical Properties of Related Fluorinated Cyclopropylamines
| Compound | pK~a~ | log P | Dipole Moment (D) |
|---|---|---|---|
| trans-CF~3~-cyclopropylamine | 8.2 | 1.7 | 3.8 |
| cis-CHF~2~-cyclopropylamine | 9.1 | 1.9 | 2.9 |
| (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine | 7.8* | 2.3* | 4.5* |
*Estimated values based on structural analogs.
The trifluoroethyl group reduces basicity (pK~a~ ~7.8) compared to non-fluorinated analogs (pK~a~ >10), enhancing membrane permeability. Additionally, the cyclopropane ring’s strain increases reactivity toward ring-opening reactions, useful in prodrug design.
Research Significance of Cyclopropyl-Trifluoroethyl Combination
The synergy between the cyclopropylethyl and trifluoroethyl groups in this compound creates a unique pharmacophore. The cyclopropane’s rigidity preorganizes the molecule for target binding, while fluorine atoms improve pharmacokinetic properties. Patent literature highlights its utility as an intermediate in synthesizing non-racemic amines for kinase inhibitors, leveraging both steric and electronic effects.
In materials science, the compound’s low surface energy (attributed to CF~3~ groups) suggests potential as a coating additive. Recent studies on polytetrafluoroethylene (PTFE) analogs demonstrate that fluorinated amines can modify polymer surfaces to reduce friction. Furthermore, the hydrochloride salt form improves solubility in polar solvents, facilitating formulation in aqueous systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5(6-2-3-6)11-4-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLJEGVMBCEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclopropylethylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and properties of analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Storage/Safety Notes |
|---|---|---|---|---|
| (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine·HCl* | C₇H₁₃ClF₃N | 219.64 (calc.) | Cyclopropylethyl + trifluoroethyl | Likely requires dry, cool storage |
| (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine·HCl | C₆H₁₁ClF₃N | 205.61 (calc.) | Cyclopropylmethyl + trifluoroethyl | Store away from heat/ignition |
| (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine·HCl | C₇H₁₅ClF₃NO | 221.65 | Ethoxypropyl + trifluoroethyl | No specific storage data |
| [2-(4-Fluorophenyl)cyclopropyl]amine·HCl | C₉H₁₀ClF₂N | 205.64 (calc.) | Fluorophenyl + cyclopropane | Pharmaceutical intermediate |
| 1-(2-Chlorophenyl)-2-methylpropylamine·HCl | C₁₁H₁₆Cl₂N | 245.16 (calc.) | Chlorophenyl + branched alkyl | Room temperature storage |
*Note: Data for the target compound is inferred based on structural calculations due to absence in evidence.
Key Observations:
Trifluoroethyl vs. Ethoxypropyl: The ethoxy group in introduces polarity (via oxygen), likely increasing aqueous solubility relative to the target compound’s trifluoroethyl group, which prioritizes lipophilicity. Aromatic vs. Aliphatic: Compounds like and contain aromatic rings (fluorophenyl, chlorophenyl), which may improve binding to aromatic-rich targets (e.g., enzymes, receptors) but reduce metabolic stability compared to aliphatic cyclopropane derivatives.
Molecular Weight and Solubility :
- The target compound (MW ~219.64) is heavier than (MW ~205.61) due to the additional methylene group. This slight increase may marginally reduce solubility but improve membrane permeability.
- The ethoxy-containing analog (MW 221.65) has a similar molecular weight but distinct solubility profiles due to polar functional groups.
Biological Activity
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a compound of growing interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C7H12F3N·HCl
- Molecular Weight : 167.17 g/mol
- CAS Number : 753-90-2
Structure-Activity Relationship (SAR)
The biological activity of amines is often influenced by their structural components. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.
Key Findings from SAR Studies
- Trifluoromethyl Group : The presence of the trifluoromethyl group increases the electron-withdrawing capacity, which may enhance binding affinity to certain receptors.
- Cyclopropyl Substitution : Cyclopropyl groups can introduce unique steric and electronic effects that influence the pharmacokinetic properties of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiparasitic Activity
In studies focused on antiparasitic compounds, derivatives of trifluoroethylamines have shown promising results against Plasmodium falciparum, the causative agent of malaria. Compounds similar to (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine were evaluated for their potency and metabolic stability, revealing that modifications in the side chains significantly impacted their effectiveness against parasites .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Trifluoromethylated amines are noted for their ability to interact with enzyme active sites due to their unique electronic properties. This interaction can lead to altered enzyme kinetics, making them valuable in drug design .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimalarial Properties :
- Enantioselective Reactions :
Summary of Biological Activities
Q & A
Q. Key Parameters :
| Step | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| 1 | 60–80 | DMF | K₂CO₃ | 70–85 |
| 2 | 0–5 (ice bath) | EtOH | HCl gas | >90 |
Critical factors include maintaining anhydrous conditions during amine formation and controlled acid addition to prevent decomposition. Analytical validation via NMR and mass spectrometry is essential .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- 1H/19F NMR : Verify cyclopropyl and trifluoroethyl group integration ratios.
- HPLC-MS : Assess purity (>98%) and confirm molecular ion peaks ([M+H]+ at m/z 224.1).
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly for cyclopropyl conformation .
Intermediate: What pharmacological mechanisms are hypothesized for this compound?
Methodological Answer:
The compound’s neuroleptic potential arises from structural motifs:
- Cyclopropyl Group : Enhances lipophilicity and membrane penetration.
- Trifluoroethylamine : Modulates receptor binding via electron-withdrawing effects.
Q. Experimental Design :
- In Vitro Assays :
- Dopamine D2 Receptor Binding : Radioligand competition assays (IC50 determination).
- Serotonin Transporter Inhibition : Fluorescence-based uptake assays.
- In Vivo Models : Rodent behavioral tests (e.g., apomorphine-induced climbing) to evaluate antipsychotic activity .
Intermediate: How do researchers address stability challenges in aqueous formulations?
Methodological Answer:
Stability studies should include:
- pH-Dependent Degradation : Accelerated testing at pH 1.2 (gastric) and 7.4 (plasma) with LC-MS monitoring.
- Excipient Screening : Use cyclodextrins or PEGylation to reduce hydrolysis of the trifluoroethyl group.
- Lyophilization : For long-term storage, lyophilize at -80°C with cryoprotectants (e.g., trehalose) .
Advanced: How can contradictions in receptor binding data be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., [3H]-spiperone) with functional assays (cAMP inhibition).
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with D2 receptor subtypes.
- Metabolite Profiling : Identify active metabolites via hepatocyte incubation and UPLC-QTOF analysis .
Advanced: What environmental impact assessment methods apply to this compound?
Methodological Answer:
Follow OECD guidelines for environmental fate studies:
- Biodegradation : OECD 301F (Closed Bottle Test) to assess microbial breakdown.
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour EC50 determination.
- Algal Growth Inhibition : 72-hour assay with Raphidocelis subcapitata.
- Bioaccumulation : LogP measurement (predicted ~2.1) and BCF (Bioconcentration Factor) modeling .
Advanced: How does stereochemistry influence its biological activity?
Methodological Answer:
The cyclopropylethyl group’s stereochemistry (R/S) impacts receptor binding:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10).
- Enantiomer-Specific Assays : Compare D2 receptor affinity of isolated enantiomers.
- Molecular Dynamics Simulations : Analyze enantiomer docking stability in receptor pockets .
Advanced: What strategies optimize yield in scaled-up synthesis?
Methodological Answer:
For pilot-scale production:
- Flow Chemistry : Continuous amine formation reduces side reactions (residence time: 30 min at 70°C).
- In Situ Salt Formation : Direct HCl gas introduction avoids solvent-switching steps.
- Process Analytical Technology (PAT) : Real-time FTIR monitoring of reaction completion .
Advanced: How to analyze degradation pathways under oxidative stress?
Methodological Answer:
- Forced Degradation Studies : Expose to H2O2 (3% v/v) at 40°C for 24 hours.
- Degradant Identification : Use HRMS/MS to detect hydroxylated cyclopropane or defluorinated products.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures .
Advanced: What computational tools predict metabolite formation?
Methodological Answer:
- In Silico Metabolism : Use GLORYx or BioTransformer to predict Phase I/II metabolites.
- CYP450 Inhibition Assays : Human liver microsomes with LC-MS/MS to validate predictions.
- Toxicity Prediction : Derek Nexus for structural alerts (e.g., trifluoroethylamine-related hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
